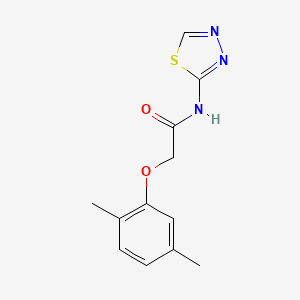![molecular formula C24H19ClF3N5O2S B12129778 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluorométhyl)phényl]-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente une combinaison de cycles aromatiques, de triazole et de groupes acétamide, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[4-chloro-3-(trifluorométhyl)phényl]-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes, commençant par la préparation de la structure triazole de base. Ceci est suivi de l'introduction des groupes chloro, trifluorométhyl, éthoxyphényl et pyridinyl par le biais de diverses réactions organiques telles que la substitution nucléophile, la substitution électrophile aromatique et les réactions de couplage. L'étape finale implique souvent la formation de la liaison acétamide dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de réacteurs automatisés, un contrôle précis de la température et l'utilisation de catalyseurs pour accélérer les vitesses de réaction. Les procédés de purification tels que la recristallisation et la chromatographie sont également essentiels pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-chloro-3-(trifluorométhyl)phényl]-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants. Les conditions de réaction impliquent généralement des températures contrôlées, des atmosphères inertes et l'utilisation de solvants tels que le dichlorométhane ou l'éthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes aromatiques ou aliphatiques.
Applications de la recherche scientifique
N-[4-chloro-3-(trifluorométhyl)phényl]-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[4-chloro-3-(trifluorométhyl)phényl]-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation des voies biologiques. La structure unique du composé lui permet de se lier sélectivement à ces cibles, exerçant ainsi ses effets.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[4-chloro-3-(trifluorométhyl)phényl]-2-{[4-(4-méthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
- N-[4-chloro-3-(trifluorométhyl)phényl]-2-{[4-(4-éthoxyphényl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
Unicité
Ce qui distingue N-[4-chloro-3-(trifluorométhyl)phényl]-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide des composés similaires est sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et les applications ciblées.
Propriétés
Formule moléculaire |
C24H19ClF3N5O2S |
|---|---|
Poids moléculaire |
534.0 g/mol |
Nom IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClF3N5O2S/c1-2-35-18-8-6-17(7-9-18)33-22(15-4-3-11-29-13-15)31-32-23(33)36-14-21(34)30-16-5-10-20(25)19(12-16)24(26,27)28/h3-13H,2,14H2,1H3,(H,30,34) |
Clé InChI |
HQOIRFXYBBBOPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12129698.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12129702.png)
![Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate](/img/structure/B12129711.png)

![Methyl 2-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12129731.png)
![[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-N,N-bisbenzylcarboxamide](/img/structure/B12129738.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)


-yl)methanone](/img/structure/B12129753.png)

![3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12129760.png)
![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)
![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
